REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][N:5]1[C:15]2[C:10](=[C:11]([O:16][CH3:17])[CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8][C:6]1=[O:7].[I-].[Na+].[Cl:20][C:21]1[CH:22]=[C:23]([N:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)[CH:24]=[CH:25][CH:26]=1.[Na]>C(#N)C>[ClH:1].[Cl:20][C:21]1[CH:22]=[C:23]([N:27]2[CH2:32][CH2:31][N:30]([CH2:2][CH2:3][CH2:4][N:5]3[C:15]4[C:10](=[C:11]([O:16][CH3:17])[CH:12]=[CH:13][CH:14]=4)[CH2:9][CH2:8][C:6]3=[O:7])[CH2:29][CH2:28]2)[CH:24]=[CH:25][CH:26]=1 |f:1.2,6.7,^1:32|
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Name
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1-(3-chloropropyl)-5-methoxy-3,4-dihydrocarbostyril
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Quantity
|
39.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCN1C(=O)CCC2=C(C=CC=C12)OC
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
39.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N1CCNCC1
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was further stirred for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
filtered while it
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
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Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=CC1)N1CCN(CC1)CCCN1C(=O)CCC2=C(C=CC=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |